

H-89: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *h-89*

Cat. No.: *B1203008*

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Introduction

H-89 is a potent, cell-permeable, and reversible inhibitor of cyclic AMP-dependent protein kinase (PKA).^{[1][2]} It acts as a competitive inhibitor of ATP at the catalytic subunit of PKA. Due to its specificity, **H-89** is a widely used tool in cell biology and pharmacology to investigate the roles of the PKA signaling pathway in various cellular processes. These application notes provide detailed information on the solubility and preparation of **H-89** in DMSO, along with protocols for its use in cell-based assays.

Data Presentation

H-89 Properties

Property	Value	Reference
CAS Number	127243-85-0	N/A
Molecular Formula	C ₂₀ H ₂₀ BrN ₃ O ₂ S	N/A
Molecular Weight	450.36 g/mol	N/A
Appearance	White to off-white solid	N/A

H-89 Solubility and Storage

Solvent	Solubility	Storage of Stock Solution
DMSO	≥ 72 mg/mL (≥ 161.3 mM)	-20°C for up to 1 month, -80°C for up to 1 year

Note: For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility. To aid dissolution, warming the solution to 37°C and sonication are recommended. Avoid repeated freeze-thaw cycles.

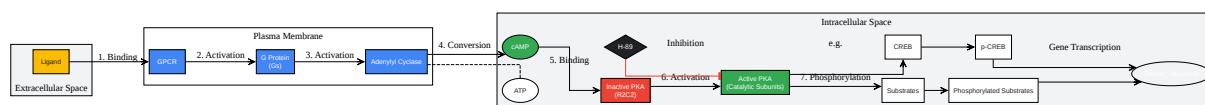
H-89 Kinase Selectivity Profile

H-89 is known to inhibit PKA with high potency. However, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. Researchers should be aware of these potential off-target effects when interpreting experimental results.^{[3][4]}

Kinase	IC ₅₀ (nM)
PKA	48
MSK1	>80% inhibition at 10 μ M
PKB α (Akt1)	>80% inhibition at 10 μ M
SGK	>80% inhibition at 10 μ M
RSK1	>80% inhibition at 10 μ M
RSK2	>80% inhibition at 10 μ M
ROCK2	>80% inhibition at 10 μ M
AMPK	>80% inhibition at 10 μ M
CHK1	>80% inhibition at 10 μ M

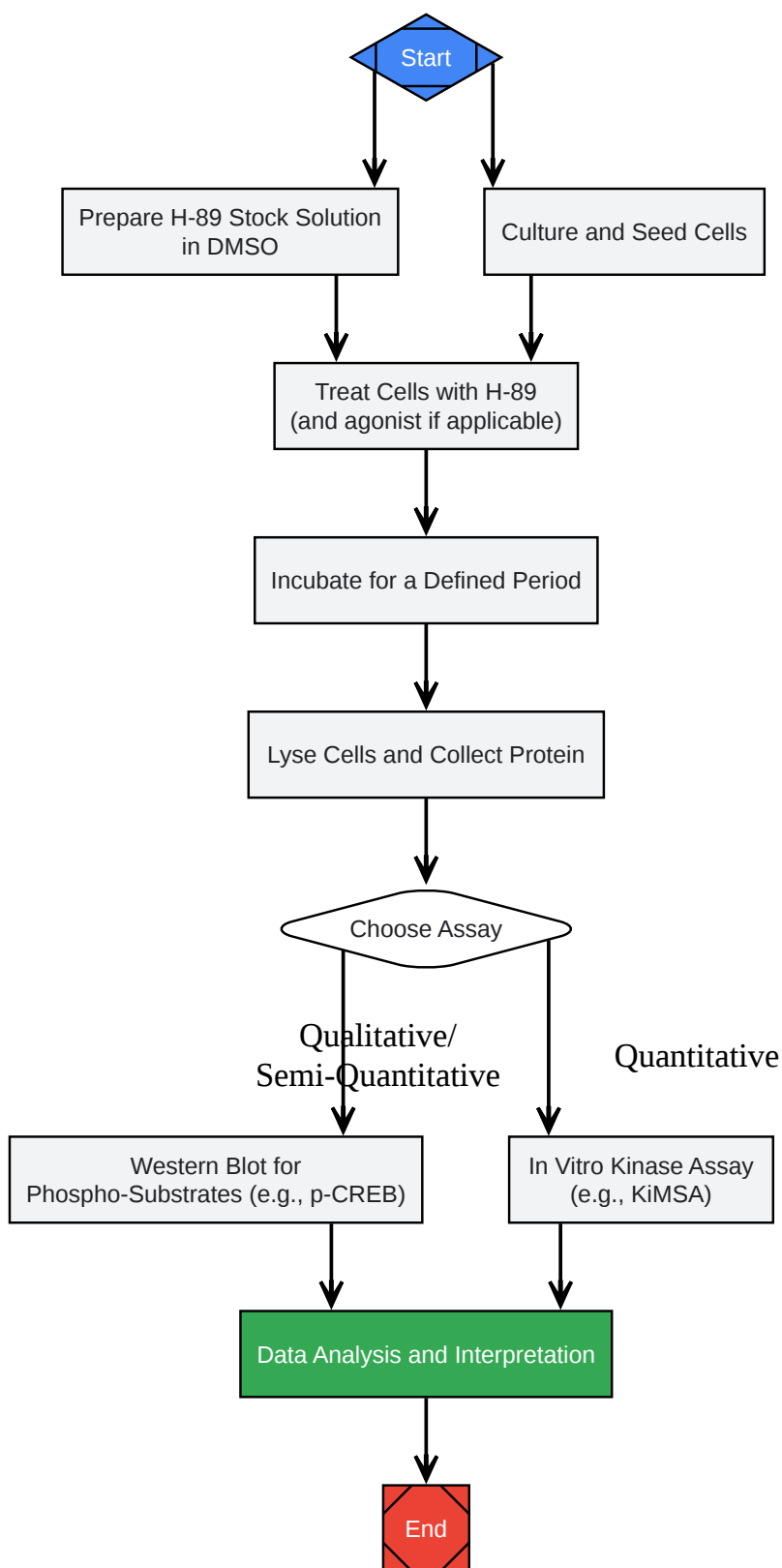
Note: The IC₅₀ values can vary depending on the assay conditions. The data presented for kinases other than PKA indicates significant inhibition at a concentration of 10 μ M, highlighting the importance of using the lowest effective concentration of **H-89** to maintain selectivity for PKA.^[3]

Mandatory Visualizations



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Caption: PKA Signaling Pathway and **H-89** Inhibition.



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Caption: General Experimental Workflow for **H-89**.

Experimental Protocols

Protocol 1: Preparation of H-89 Stock Solution in DMSO

Materials:

- **H-89** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- 37°C water bath (optional)

Procedure:

- Calculate the required amount of **H-89** and DMSO. To prepare a 10 mM stock solution, use the following formula:
 - $\text{Mass (mg)} = 10 \text{ mM} \times 0.45036 \text{ g/mol} \times 1 \text{ L} = 4.5036 \text{ mg}$ for 1 mL of DMSO.
- Weigh the **H-89** powder accurately in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to the tube.
- Vortex the solution thoroughly until the powder is completely dissolved.
- Optional: If the compound does not dissolve easily, warm the tube in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Cell-Based Assay for PKA Inhibition using Western Blot

This protocol describes a method to assess the inhibitory effect of **H-89** on PKA activity in cultured cells by measuring the phosphorylation of a known PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.

Materials:

- Cultured cells of interest (e.g., HEK293, HeLa)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- PKA activator (e.g., Forskolin or 8-Bromo-cAMP)
- **H-89** stock solution (10 mM in DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-CREB (Ser133)
 - Rabbit anti-total CREB
 - Mouse anti- β -actin or other loading control

- HRP-conjugated secondary antibodies:
 - Anti-rabbit IgG
 - Anti-mouse IgG
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

- Cell Seeding:
 - Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
 - Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
- Cell Treatment:
 - Prepare working solutions of **H-89** and the PKA activator in cell culture medium. Remember to include a vehicle control (DMSO) at the same final concentration as in the **H-89** treated wells. The final DMSO concentration should typically be below 0.1% to avoid solvent toxicity.
 - Aspirate the old medium from the cells and wash once with PBS.
 - Add the medium containing the desired concentrations of **H-89** (e.g., 1, 5, 10, 20 µM) to the respective wells.
 - Incubate for 30-60 minutes at 37°C.
 - Add the PKA activator (e.g., 10 µM Forskolin) to the appropriate wells and incubate for an additional 15-30 minutes at 37°C.
 - Include the following controls:

- Untreated cells
- Vehicle control (DMSO)
- PKA activator alone
- **H-89** alone
- Cell Lysis and Protein Quantification:
 - Aspirate the medium and wash the cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
 - Transfer the supernatant (protein extract) to a new tube.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 5-10 minutes each.

- Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Apply the ECL substrate and visualize the bands using an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB and a loading control like β -actin.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-CREB signal to the total CREB or loading control signal.
 - Compare the normalized signals between the different treatment groups to determine the inhibitory effect of **H-89**.

Conclusion

H-89 is a valuable pharmacological tool for studying PKA-mediated signaling pathways. Proper handling, including correct solubilization and storage, is crucial for its effective use.

Researchers should carefully consider the experimental design, including the concentration of **H-89** used, to minimize off-target effects and ensure accurate interpretation of the results. The provided protocols offer a starting point for investigating the role of PKA in various biological systems.

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References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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